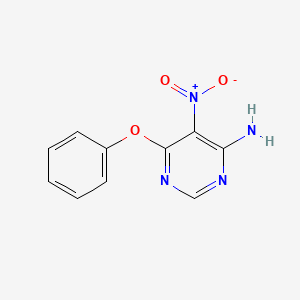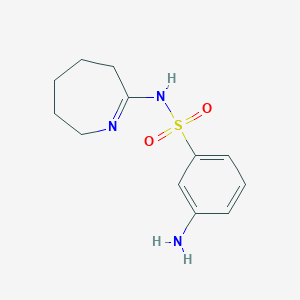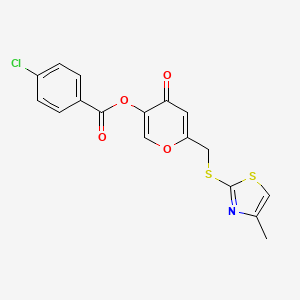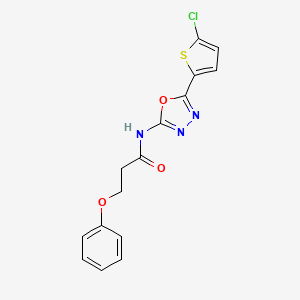
5-Nitro-6-phenoxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Nitrogen-containing Derivatives
5-Nitro-6-phenoxypyrimidin-4-amine is a key intermediate in the synthesis of nitrogen-containing derivatives, which have wide applications in the development of pharmaceuticals, dyes, and polymers. For instance, Sedova et al. (2002) explored the synthesis of nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds, showcasing the versatility of nitropyrimidines in chemical syntheses Sedova et al., 2002.
Reaction Mechanisms and Transformations
The reactivity of nitropyrimidines like this compound with various nucleophiles has been a subject of study, providing insights into reaction mechanisms and transformations. Čikotienė et al. (2007) investigated reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, revealing how pyridine catalyzes rearrangement into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, demonstrating the complex pathways possible with nitropyrimidine compounds Čikotienė et al., 2007.
Properties and Radical Formation
Investigations into the properties and radical formation in nitropyrimidines contribute to our understanding of their chemical behavior under various conditions. Lorenz and Benson (1973) studied the ESR spectra of X-irradiated nitro-substituted pyrimidines, identifying distinctive radical formations that enhance our understanding of the electronic structures and stability of nitropyrimidines under irradiation Lorenz & Benson, 1973.
Mechanism of Action
Target of Action
It’s worth noting that pyrimidinamine derivatives, which include 5-nitro-6-phenoxypyrimidin-4-amine, have been studied for their potential as agricultural compounds due to their outstanding activity .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Pyrimidinamine derivatives have shown excellent fungicidal activity . This suggests that this compound may have similar effects.
Action Environment
The environmental conditions can significantly impact the effectiveness and stability of chemical compounds .
properties
IUPAC Name |
5-nitro-6-phenoxypyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-9-8(14(15)16)10(13-6-12-9)17-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKCGPMTPDGQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2923835.png)
![Ethyl 6-methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2923837.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2923840.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2923842.png)


![N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2923845.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2923851.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)
![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)